4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid
Overview
Description
4-Chloro-1-(3,3,3-trifluoropropyl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9ClF3NO2 and its molecular weight is 291.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A series of chloro and trifluoropropyl-indole derivatives were synthesized to explore their interactions with target proteins, such as the Epidermal Growth Factor Receptor (EGFR). These compounds were characterized using various spectroscopic methods, indicating their potential in medicinal chemistry for drug development (G. Ganga Reddy et al., 2022).
- Research on the synthesis of 3,3,3-trifluoropropanoic acid from 1-chloro-3,3,3-trifluoropropene highlights the importance of such compounds in chemical synthesis, providing a basis for the production of related indole carboxylic acids (T. Komata et al., 2008).
Medicinal Chemistry and Drug Development
- The development of new fluorination reagents for the convenient construction of trifluoropropenylation groups, as seen in indometacin analogues, demonstrates the pharmaceutical relevance of trifluoropropyl-indole derivatives. These compounds have shown increased pharmaceutical activity compared to their original counterparts, highlighting their potential in drug development (A. Ikeda, 2019).
Optical Imaging and Cancer Detection
- The synthesis of a water-soluble near-infrared dye based on an indole derivative for cancer detection using optical imaging showcases the application of such compounds in biomedical imaging. This innovation points to the broader utility of indole carboxylic acids in developing diagnostic tools (W. Pham et al., 2005).
Antimicrobial and Antifungal Activities
- Indole-2-carboxylic acid derivatives have been synthesized and screened for antibacterial and antifungal activities, demonstrating significant antimicrobial properties. This research indicates the potential of chloro and trifluoropropyl-indole derivatives in developing new antimicrobial agents (G. Raju et al., 2015).
Properties
IUPAC Name |
4-chloro-1-(3,3,3-trifluoropropyl)indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NO2/c13-8-2-1-3-9-10(8)7(11(18)19)6-17(9)5-4-12(14,15)16/h1-3,6H,4-5H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQIWHGKKYUEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2CCC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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